molecular formula C19H14N4O4S B294617 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B294617
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: YZKHRKCAKRNQEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers in different fields.

Wirkmechanismus

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets in cells. In neuroscience, this compound binds to GABA receptors and modulates their activity, leading to the regulation of neuronal excitability. In cancer biology, this compound induces apoptosis and cell cycle arrest by targeting specific signaling pathways involved in cell proliferation and survival. In infectious diseases, this compound inhibits the growth of bacteria and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cells. In neuroscience, this compound has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability. In cancer biology, this compound induces apoptosis and cell cycle arrest by regulating the expression of specific genes involved in these processes. In infectious diseases, this compound inhibits the growth of bacteria and fungi by disrupting their cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique structure and properties, which make it a valuable tool for researchers in different fields. This compound has shown promising results in various studies, and its potential applications in neuroscience, cancer biology, and infectious diseases make it a versatile compound for scientific research.
However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in some experimental setups. Additionally, the synthesis process of this compound is complex and requires several steps, which can be time-consuming and expensive.

Zukünftige Richtungen

There are several future directions for the study of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research. In neuroscience, further studies are needed to investigate the specific molecular targets and signaling pathways involved in the modulation of GABA receptors by this compound. In cancer biology, the potential anticancer properties of this compound need to be further explored, including its effectiveness in vivo and its potential side effects.
In infectious diseases, this compound could be further studied for its potential applications in the development of new antibiotics and antifungal agents. Additionally, the synthesis process of this compound could be optimized to improve its yield and purity, making it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research areas, including neuroscience, cancer biology, and infectious diseases. Its unique structure and properties make it a valuable tool for researchers in different fields, and further studies are needed to fully explore its potential applications and mechanisms of action.

Synthesemethoden

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-2-amine with 2,3-dihydro-1,4-benzodioxin-6-amine to form a dihydrobenzodioxin intermediate. This intermediate is then reacted with thiosemicarbazide and triethyl orthoformate to form the final product, this compound. The synthesis process has been optimized to obtain high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research areas, including neuroscience, cancer biology, and infectious diseases. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer biology, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This suggests that this compound could be developed as a potential anticancer agent. In infectious diseases, this compound has shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Molekularformel

C19H14N4O4S

Molekulargewicht

394.4 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O4S/c1-2-4-14-12(3-1)26-10-16(27-14)17-20-21-19-23(17)22-18(28-19)11-5-6-13-15(9-11)25-8-7-24-13/h1-6,9,16H,7-8,10H2

InChI-Schlüssel

YZKHRKCAKRNQEE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5COC6=CC=CC=C6O5

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5COC6=CC=CC=C6O5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.